(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine
Description
“(R)-1-((tert-Butyldimethylsilyl)oxy)propan-2-amine” is a chiral amine derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the oxygen atom of the secondary alcohol. The TBS group is widely employed in organic synthesis to protect hydroxyl groups due to its stability under basic and acidic conditions, as well as its compatibility with nucleophilic reagents . The (R)-enantiomer is particularly significant in asymmetric synthesis, where stereochemical control is critical for pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYTARALLSQRH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine typically involves the protection of the hydroxyl group of ®-propan-2-amine with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(R)-propan-2-amine+TBDMSCl→(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine
Industrial Production Methods
Industrial production methods for ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of the free amine.
Scientific Research Applications
®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions to occur at other functional groups. The chiral center in the molecule enables it to interact with specific biological targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Applications : The TBS-protected amine is pivotal in nucleoside chemistry () and asymmetric catalysis (), where its stability under diverse conditions outperforms trimethoxysilyl or heterocyclic analogs .
- Material Science : Silyl-protected amines (e.g., ) are foundational in polymer chemistry, but the tert-butyldimethylsilyl group offers superior hydrolytic resistance compared to trimethoxysilyl derivatives .
Biological Activity
(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, commonly referred to as TBDMS-propan-2-amine, is a chiral amine compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural properties, particularly the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, enable it to serve as a versatile building block for various biologically active compounds. This article explores the biological activity of TBDMS-propan-2-amine, highlighting its applications and significance in research.
Structural Characteristics
The compound's structure can be represented as follows:
This structure features a chiral center that is crucial for its biological activity. The TBDMS group can be selectively removed under specific conditions, allowing the amine group to engage in further reactions while remaining protected during earlier synthetic stages.
Applications in Synthesis
TBDMS-propan-2-amine is primarily utilized as a precursor for synthesizing various chiral amines, which are essential components in many pharmaceuticals and agrochemicals. The compound's chirality is vital for the synthesis of molecules that require specific stereochemistry to exhibit desired biological effects .
Key Applications:
- Chiral Ligands in Asymmetric Catalysis : The compound acts as a ligand in asymmetric reactions, facilitating the production of specific enantiomers with higher yields, which is critical for drug development.
- Peptidomimetics : It serves as a building block for peptidomimetics, potentially leading to new therapeutic agents with improved properties.
Biological Activity
The biological activity of TBDMS-propan-2-amine is closely linked to its ability to mimic natural substrates in enzyme-substrate interactions. This characteristic makes it valuable in studies involving various biological targets.
Interaction Studies
Research indicates that TBDMS-propan-2-amine can influence the selectivity and efficacy of drug candidates through its interactions with biological systems. For instance, it has been shown to interact with amino acid transporters, which play crucial roles in cellular uptake and metabolism .
Case Studies
Several studies have explored the pharmacological potential of TBDMS-propan-2-amine and its derivatives:
- Enzyme Inhibition : A study demonstrated that derivatives of TBDMS-propan-2-amine exhibited inhibitory activity against specific amino acid transporters, suggesting potential applications in treating metabolic disorders .
- Synthesis of Anticancer Agents : Another investigation highlighted the use of this compound in synthesizing novel anticancer agents by modifying its structure to enhance binding affinity to cancer cell targets .
Research Findings
The following table summarizes key findings from recent studies on TBDMS-propan-2-amine:
Q & A
What are the standard synthetic routes for introducing the tert-butyldimethylsilyl (TBS) protecting group to (R)-propan-2-amine derivatives, and how do reaction conditions influence yield?
Basic Research Focus
The TBS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or DMF. For (R)-configured amines, stereochemical integrity must be preserved during protection. A common approach involves reacting the hydroxyl group of the precursor (e.g., (R)-1-hydroxypropan-2-amine) with TBSCl under inert conditions at 0–25°C for 4–12 hours. Yields (70–90%) depend on solvent polarity, base strength, and moisture exclusion .
Methodological Note : After protection, purification via silica gel chromatography (hexane/ethyl acetate) is critical to remove excess reagents.
How can the stereochemical purity of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine be validated, and what analytical techniques are most reliable?
Basic Research Focus
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetric analysis can confirm enantiomeric excess (ee). NMR spectroscopy, particularly - NOESY, helps verify spatial arrangement by detecting through-space interactions between the TBS group and adjacent protons. IR spectroscopy also confirms silyl ether formation (C-O-Si stretch at ~1250 cm) .
Data Contradiction Alert : Discrepancies in reported ee values may arise from column choice or solvent effects in HPLC. Cross-validate with multiple techniques.
What advanced strategies enable stereoselective synthesis of (R)-configured TBS-protected amines without racemization?
Advanced Research Focus
Asymmetric catalysis (e.g., Evans oxazaborolidines) or chiral auxiliaries (e.g., Oppolzer’s sultam) can direct stereochemistry during amine functionalization. For example, kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a precursor, leaving the desired (R)-amine intact. Low-temperature reactions (-78°C) and non-polar solvents (toluene) minimize epimerization .
Case Study : achieved 92% yield and >95% ee in a TBS-protected alcohol synthesis using DiBAl-H at -40°C, highlighting temperature control’s role .
How do competing nucleophiles or steric hindrance from the TBS group affect downstream reactivity in cross-coupling reactions?
Advanced Research Focus
The bulky TBS group can hinder nucleophilic attack at the amine or adjacent carbons. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) may require longer reaction times or elevated temperatures (60–80°C) to overcome steric barriers. Competing silyl ether cleavage under basic conditions must be mitigated by using mild bases (e.g., KCO instead of NaOH) .
Data Contradiction Analysis : Conflicting reports on coupling efficiency (e.g., 41% vs. 46% yields in ) suggest solvent choice (THF vs. DMF) and catalyst loading are critical variables .
What methodologies are recommended for deprotecting the TBS group while preserving the (R)-amine configuration?
Advanced Research Focus
Tetra-n-butylammonium fluoride (TBAF) in THF is standard for desilylation, but excess fluoride can induce racemization. Alternative methods include acidic conditions (HCl in MeOH) or buffered TBAF (with AcOH) to stabilize the amine. Monitoring reaction progress via TLC (visualized with ninhydrin) ensures timely quenching to prevent over-degradation .
Key Insight : achieved 92% yield in a TBS deprotection using LiBH at -78°C, emphasizing low-temperature protocols for stereoretention .
How can computational modeling (e.g., DFT) predict regioselectivity in TBS-protected amine reactions?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack trajectories. For example, nucleophilic addition to a TBS-protected carbonyl may favor axial vs. equatorial pathways based on steric maps. Software like Gaussian or ORCA can optimize geometries and calculate activation energies, guiding experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
